二苄基氢膦酸酯

描述

Synthesis Analysis

Dibenzyl hydrogen phosphite is used in the synthesis of aminophosphonic acids from aldimines through the addition followed by selective removal of p-methylbenzyl groups, facilitating the synthesis of aminophosphonic acids with sensitive groups to hydrolysis and hydrogenation (LukszoJan et al., 1978). It is also employed as a highly reactive reagent for the efficient phosphorylation of protected serine derivatives in peptides (Perich & Johns, 1988).

Molecular Structure Analysis

The molecular structure of dibenzyl hydrogen phosphite complexes can be quite intricate. For instance, dibenzyltin phosphinate complexes were synthesized, demonstrating stabilization through intramolecular hydrogen bonding, with their structure confirmed by X-ray analysis (Swamy et al., 1998).

Chemical Reactions and Properties

Dibenzyl hydrogen phosphite participates in various chemical reactions, including the synthesis of casein-related peptides and phosphopeptides through efficient 'phosphite-triester' phosphorylation (Perich & Johns, 1990). Novel phosphinite bridged dinuclear ruthenium(II) arene complexes have been synthesized using dibenzyl N, N-diethylphosphoramidite, demonstrating catalytic activity in transfer hydrogenation of aromatic ketones (Aydemir et al., 2010).

Physical Properties Analysis

The synthesis and reactivity of benzylphosphino- and α-methylbenzyl(N,N-dimethyl)amine-boranes reveal insights into the physical properties of compounds related to dibenzyl hydrogen phosphite, such as their behavior in catalytic hydrogenation and reactions with water and hydrogen (Heiden et al., 2011).

Chemical Properties Analysis

Dibenzyl hydrogen phosphite serves as a precursor in various syntheses, highlighting its chemical versatility. Its role in the preparation of glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite illustrates its utility in creating effective routes to glycosyl phosphates, nucleotides, and glycosides (Sim et al., 1993).

科学研究应用

Synthesis of Aminophosphonates : It is used in the synthesis of aminophosphonates from aldimines, facilitating the removal of p-methylbenzyl groups and nitrogen substituents to yield free NH2 groups (LukszoJan, KowalikJanusz, & MastalerzPrzemyslaw, 1978).

Phosphorylation of Peptides : Dibenzyl N,N-diethylphosphoramidite, a derivative, efficiently phosphorylates protected serine derivatives and peptides, yielding high yields of O-phosphoseryl tripeptide (J. Perich & R. Johns, 1990).

Facile Access to Phosphonates : Dibenzyl (lithiomethyl)phosphonate and dibenzyl (lithiodifluoromethyl)phosphonate facilitate easy access to phosphonates with benzyl ester protecting groups, simplifying phosphonate ester deprotection through hydrogenolysis (Berkowitz, Bhuniya, & Peris, 1999).

Phosphorylation of Serine-Containing Peptides : Another study highlights its use as a highly reactive reagent for the efficient phosphorylation of serine-containing peptides (J. Perich & R. Johns, 1988).

Phosphorylation of Alcohols : Dibenzyl hydrogen phosphite is also used in a new method for phosphorylating alcohols with bromine, leading to various alkyldihydrogen phosphates in good yields (T. Mukaiyama, Hajime Kouda, & K. Kodera, 1966).

Synthesis of Aminobisphosphonate : A new synthesis method using dibenzylamine bisphosphonate was developed to create aminobisphosphonate, an important compound in this field (D. Kantoci, J. Denike, & W. Wechter, 1996).

Conversion of Alcohols into Dibenzyl Phosphorotriesters : It's used in a new and efficient procedure for converting alcohols into their dibenzyl phosphorotriesters, providing a near-quantitative method for alkyl dibenzyl phosphate preparation (J. Perich & R. Johns, 1987).

Enantioselective Rh-Catalyzed Hydrogenations : It is used in Rh-catalyzed hydrogenations with heterocombinations of pentafluorobenzyl- and methoxybenzyl-derived binaphthyl phosphites, showing high enantioselectivity (Benita Lynikaite et al., 2008).

Synthesis of Glycosyl Phosphites : It is instrumental in developing an effective route to glycosyl phosphates, sugar nucleotides, and glycosides (M. Sim, H. Kondo, & Chi‐Huey Wong, 1993).

安全和危害

Dibenzyl hydrogen phosphite is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and to use only in a well-ventilated area . It is incompatible with strong oxidizing agents .

未来方向

While there is limited information available on the future directions of Dibenzyl hydrogen phosphite, it continues to be used in various chemical reactions and studies . As our understanding of its properties and potential applications continues to grow, it is likely that new uses and methods of synthesis will be discovered.

属性

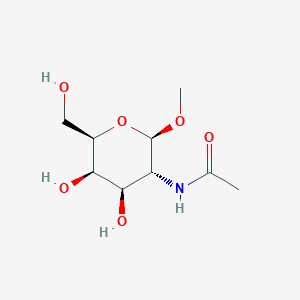

IUPAC Name |

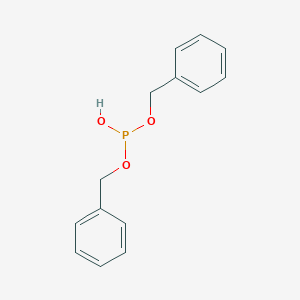

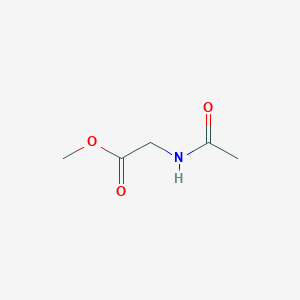

dibenzyl hydrogen phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUGVWSETOTNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871270 | |

| Record name | Dibenzyl hydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzyl hydrogen phosphite | |

CAS RN |

538-60-3 | |

| Record name | Benzyl phosphite (C7H7O)2(HO)P | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19550.png)